ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a morpholine sulfonyl group, a propyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Sulfonylation with Morpholine: The morpholine sulfonyl group can be introduced through sulfonylation reactions using morpholine and sulfonyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-butyl-1H-pyrazole-4-carboxylate: Similar structure but with a butyl group instead of a propyl group.
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Biological Activity
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate (EMPC) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in cancer therapy, anti-inflammatory effects, and antiviral properties.
- Molecular Formula : C₁₄H₂₃N₃O₅S
- Molecular Weight : 345.42 g/mol
- Structure : EMPC features a morpholine ring and a sulfonyl group, contributing to its unique chemical properties and biological activities.
Anticancer Properties
EMPC has shown significant potential as an anticancer agent. Research indicates that it may inhibit key signaling pathways involved in cancer progression, particularly the Akt-mTOR pathway. The compound has demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that EMPC could be developed as a therapeutic agent for cancer treatment, targeting multiple pathways to enhance efficacy .
Anti-inflammatory Effects
In addition to its anticancer properties, EMPC exhibits anti-inflammatory activity. Studies have indicated that it can modulate inflammatory cytokine production and inhibit the activation of NF-kB, a key transcription factor involved in inflammation. This dual action makes it a promising candidate for treating inflammatory diseases .
Antiviral Activity
Emerging research highlights the antiviral potential of EMPC, particularly against viral infections where it may interfere with viral replication processes. This activity is attributed to its ability to interact with viral proteins and inhibit their function, although specific viral targets remain under investigation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of EMPC and its derivatives:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of EMPC on various cancer cell lines, revealing significant growth inhibition and apoptosis induction .
- Inflammation Models : In vivo models demonstrated that EMPC reduced inflammation markers in animal models of arthritis, supporting its anti-inflammatory claims .
- Antiviral Screening : Preliminary antiviral assays showed that EMPC could inhibit the replication of certain viruses, indicating its potential as an antiviral drug .
Properties
IUPAC Name |
ethyl 5-methyl-3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-4-6-17-11(3)12(14(18)22-5-2)13(15-17)23(19,20)16-7-9-21-10-8-16/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAMFBLQAIATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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